molecular formula C8H4F7N B1413581 2,5-Bis(trifluoromethyl)-3-fluoroaniline CAS No. 1807120-46-2

2,5-Bis(trifluoromethyl)-3-fluoroaniline

Cat. No.: B1413581
CAS No.: 1807120-46-2
M. Wt: 247.11 g/mol
InChI Key: WEMZMBAHIWCLGG-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)-3-fluoroaniline is an organic compound characterized by the presence of trifluoromethyl and fluoro groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 3-fluoroaniline using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of 2,5-Bis(trifluoromethyl)-3-fluoroaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2,5-Bis(trifluoromethyl)-3-fluoroaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)aniline
  • 2,4-Bis(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline

Uniqueness

2,5-Bis(trifluoromethyl)-3-fluoroaniline is unique due to the presence of both trifluoromethyl and fluoro groups, which impart distinct chemical and physical properties. The combination of these groups enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .

Biological Activity

2,5-Bis(trifluoromethyl)-3-fluoroaniline (CAS No. 1807120-46-2) is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique trifluoromethyl groups and the fluoro substituent on the aniline ring significantly influence its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Two trifluoromethyl groups at the 2 and 5 positions.
  • One fluoro group at the 3 position.

This configuration enhances lipophilicity and alters electronic properties, potentially affecting its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, a class of anilino-naphthoquinones has shown promising results as EGFR inhibitors, with IC50 values in the nanomolar range . While specific data on this compound's anticancer activity is limited, its structural analogs suggest potential efficacy against various cancer cell lines.

Antibacterial Activity

Fluorinated anilines are known for their antibacterial properties. A comparative study revealed that certain aniline derivatives exhibited enhanced activity against Gram-positive bacteria, outperforming traditional antibiotics like vancomycin . Although direct studies on this compound are scarce, the presence of trifluoromethyl groups is often associated with increased biological potency.

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl groups may facilitate stronger binding interactions through enhanced hydrophobicity and electron-withdrawing effects. This can lead to alterations in enzyme kinetics or receptor signaling pathways.

Case Studies

  • In Vitro Studies : Preliminary in vitro studies on structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines including lung carcinoma (A549) and breast cancer (MDA-MB-231). These studies indicate a potential for further exploration into the anticancer properties of this compound.
  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the aniline structure significantly affect biological activity. For example, substituents at specific positions can enhance or diminish activity against targeted pathways . This highlights the importance of structural optimization in developing new therapeutic agents.

Comparative Analysis

CompoundBiological ActivityIC50 (μM)Reference
Anilino-naphthoquinone (4-CH₃)EGFR Inhibition3.96
Anilino-naphthoquinone (4-NO₂)EGFR Inhibition11.42
VancomycinAntibacterial1.0
This compoundTBDTBDTBD

Properties

IUPAC Name

3-fluoro-2,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F7N/c9-4-1-3(7(10,11)12)2-5(16)6(4)8(13,14)15/h1-2H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMZMBAHIWCLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(F)(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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